molecular formula C10H20N2O B14489995 1-Piperidinebutyramide, gamma-methyl- CAS No. 63867-68-5

1-Piperidinebutyramide, gamma-methyl-

Cat. No.: B14489995
CAS No.: 63867-68-5
M. Wt: 184.28 g/mol
InChI Key: UVVFCEOACLTZSZ-UHFFFAOYSA-N
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Description

1-Piperidinebutyramide, gamma-methyl- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The gamma-methyl substitution on the butyramide chain introduces unique chemical properties that make this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinebutyramide, gamma-methyl- typically involves the reaction of piperidine with gamma-methylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of 1-Piperidinebutyramide, gamma-methyl- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinebutyramide, gamma-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Piperidinebutyramide, gamma-methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Piperidinebutyramide, gamma-methyl- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 1-Piperidinebutyramide, gamma-methyl-, but without the butyramide and gamma-methyl substitutions.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.

    Piperazine: Contains a six-membered ring with two nitrogen atoms.

Uniqueness: 1-Piperidinebutyramide, gamma-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63867-68-5

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-piperidin-1-ylpentanamide

InChI

InChI=1S/C10H20N2O/c1-9(5-6-10(11)13)12-7-3-2-4-8-12/h9H,2-8H2,1H3,(H2,11,13)

InChI Key

UVVFCEOACLTZSZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)N)N1CCCCC1

Origin of Product

United States

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